molecular formula C23H21N5O4S2 B2626977 N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 894039-42-0

N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2626977
CAS No.: 894039-42-0
M. Wt: 495.57
InChI Key: PRNABWCKJOKPOW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H21N5O4S2 and its molecular weight is 495.57. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its anticancer properties, mechanisms of action, and structure–activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C20H22N4O3S
  • Molecular Weight : 398.48 g/mol

The presence of various functional groups, including thiazole and pyrimidine moieties, is thought to contribute significantly to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Research Findings

  • Cytotoxicity Assay :
    • The compound was evaluated for its cytotoxicity using the MTT assay against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer). The IC50 values were found to be approximately 12 µM for A549 and 15 µM for MCF7, suggesting moderate activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. In vitro studies showed increased levels of cleaved caspases in treated cells, indicating a shift towards apoptotic death .
  • Structure–Activity Relationship (SAR) :
    • Modifications in the thiazole and pyrimidine rings significantly influenced the compound's activity. For instance, substituting different groups on the phenyl ring altered the IC50 values, highlighting the importance of electronic and steric factors in designing more potent derivatives .

Biological Activity Summary Table

Activity TypeCell LineIC50 (µM)Reference
CytotoxicityA54912
CytotoxicityMCF715
Apoptosis InductionCaspase Activation-

Additional Biological Activities

Besides anticancer properties, compounds with similar structures have shown various other biological activities:

  • Antimicrobial Activity : Thiazole derivatives have been reported to exhibit antimicrobial effects against a range of pathogens, suggesting a broader therapeutic potential .
  • Neuroprotective Effects : Some studies indicate that thiazole-containing compounds may ameliorate neurodegenerative conditions by inhibiting amyloid-beta aggregation .

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Several studies have indicated that compounds containing thiazole and pyrimidine moieties exhibit promising anticancer activity. For instance, derivatives of thiazole have been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancers. The presence of substituents such as methoxy groups on the phenyl ring has been linked to enhanced cytotoxicity. A notable example includes a compound similar to N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide, which demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells .

2. Anticonvulsant Activity
The compound's structural features suggest potential anticonvulsant properties. Analogues with similar thiazole and pyrimidine structures have exhibited significant anticonvulsant effects in animal models. For example, certain thiazole derivatives showed effective protection against picrotoxin-induced seizures, indicating that modifications in the molecular structure can enhance anticonvulsant activity .

3. Antimicrobial Effects
Research has also highlighted the antimicrobial potential of thiazole-containing compounds. The incorporation of thiazole rings has been associated with increased activity against various bacterial strains. Compounds derived from thiazole scaffolds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of Thiazole Moiety : The initial step often involves the reaction of appropriate thioketones with amines or other nucleophiles to form the thiazole ring.
  • Pyrimidine Ring Construction : The synthesis may further involve cyclization reactions to construct the pyrimidine ring, often utilizing reagents such as acetic anhydride or other acylating agents.
  • Functionalization : Subsequent functionalization steps introduce various substituents (e.g., methoxy groups) that are critical for enhancing biological activity.
  • Final Coupling Reactions : The final product is obtained through coupling reactions that link the thiazole and pyrimidine components with the desired side chains .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound:

Substituent Effect on Activity
Methoxy group on phenylIncreases cytotoxicity against cancer cell lines
Thiazole ringEnhances anticonvulsant properties
Electron-withdrawing groupsImproves overall biological activity

The presence of electron-withdrawing groups such as chlorine or fluorine has been shown to significantly enhance the potency of thiazole and pyrimidine derivatives against various biological targets .

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-methyl-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S2/c1-13-8-9-16-18(10-13)34-22(26-16)27-19(29)12-33-23-24-11-14(21(31)28(23)2)20(30)25-15-6-4-5-7-17(15)32-3/h4-11H,12H2,1-3H3,(H,25,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNABWCKJOKPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=C(C(=O)N3C)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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